Fipamezole

Description

an alpha2 adrenergic antagonist

Properties

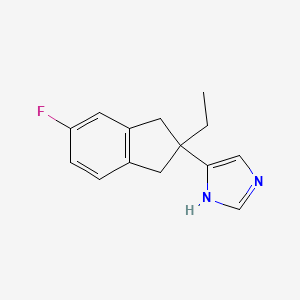

IUPAC Name |

5-(2-ethyl-5-fluoro-1,3-dihydroinden-2-yl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2/c1-2-14(13-8-16-9-17-13)6-10-3-4-12(15)5-11(10)7-14/h3-5,8-9H,2,6-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSUAWAUCNFBQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2=C(C1)C=C(C=C2)F)C3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869997 | |

| Record name | Fipamezole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150586-58-6 | |

| Record name | Fipamezole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150586586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fipamezole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06585 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fipamezole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FIPAMEZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5RCK09KHV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fipamezole: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fipamezole (JP-1730) is a potent and selective antagonist of α2-adrenergic receptors that has been investigated primarily for its potential in treating levodopa-induced dyskinesia in Parkinson's disease. This document provides a comprehensive technical overview of the discovery, synthesis, and experimental characterization of this compound. It includes detailed methodologies for key assays, quantitative data on its receptor binding and functional activity, and a review of its preclinical and clinical findings. The underlying α2-adrenergic signaling pathway is also delineated. This whitepaper is intended to serve as a resource for researchers and professionals involved in neuropharmacology and drug development.

Discovery and Rationale

This compound was identified in a research program aimed at developing selective α2-adrenergic receptor antagonists. The rationale was based on the hypothesis that antagonizing these receptors could modulate neurotransmitter release in a way that alleviates the debilitating involuntary movements (dyskinesia) that are a common side effect of long-term levodopa therapy in Parkinson's disease. Preclinical studies in animal models, such as the MPTP-lesioned primate model of Parkinson's disease, demonstrated that α2-adrenergic antagonists could reduce levodopa-induced dyskinesia.[1] This initial proof-of-concept paved the way for the development of more potent and selective compounds like this compound.

Synthesis of this compound

The chemical name for this compound is 4-(2-ethyl-5-fluoro-indan-2-yl)-1H-imidazole. While the precise, proprietary synthesis route for this compound is not publicly disclosed, a plausible and chemically sound synthesis can be outlined based on established methods for creating substituted imidazoles and related indane structures, as detailed in the chemical literature and patents for similar compounds. A likely synthetic pathway is depicted below.

Experimental Workflow: Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Mechanism of Action and Receptor Binding

This compound functions as an antagonist at α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, this compound prevents this inhibitory signaling cascade.

Alpha-2 Adrenergic Receptor Signaling Pathway

The α2-adrenergic receptor signaling pathway is a key regulatory mechanism in the central and peripheral nervous systems. This compound's interaction with this pathway is central to its pharmacological effects.

Signaling Pathway: Alpha-2 Adrenergic Receptor

Caption: Alpha-2 adrenergic receptor signaling pathway.

Receptor Binding Affinity

The binding affinity of this compound for the three human α2-adrenergic receptor subtypes (α2A, α2B, and α2C) has been determined using radioligand binding assays. These studies demonstrate that this compound is a potent antagonist with high affinity for all three subtypes.[2]

| Receptor Subtype | Binding Affinity (Ki) (nM) |

| Human α2A | 9.2[2] |

| Human α2B | 17[2] |

| Human α2C | 55[2] |

Table 1: Binding Affinity of this compound for Human α2-Adrenergic Receptor Subtypes

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Protocol:

-

Membrane Preparation: Cell membranes expressing the human α2A, α2B, or α2C adrenergic receptor subtypes are prepared.

-

Reaction Mixture: In a 96-well plate, the following are added in triplicate:

-

Total Binding: Cell membranes, radioligand (e.g., [³H]-yohimbine), and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled competing ligand (e.g., phentolamine).

-

Displacement: Cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: The plate is incubated to allow binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The Ki value is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay.

[³⁵S]GTPγS Functional Assay

This functional assay measures the ability of a compound to modulate the activation of G-proteins by the receptor. For an antagonist like this compound, its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding is assessed.

Protocol:

-

Membrane and Reagent Preparation: As in the radioligand binding assay, cell membranes expressing the α2-adrenergic receptor subtypes are used. A known α2-agonist (e.g., UK-14304) and [³⁵S]GTPγS are prepared.

-

Reaction Setup: In a 96-well plate, the following are added: cell membranes, GDP, the α2-agonist, and varying concentrations of this compound.

-

Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.

-

Incubation: The plate is incubated to allow for G-protein activation and binding of [³⁵S]GTPγS.

-

Termination and Filtration: The reaction is stopped by rapid filtration, and unbound [³⁵S]GTPγS is washed away.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filter is measured by scintillation counting.

-

Data Analysis: The ability of this compound to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding is determined, and the functional antagonist constant (KB) is calculated.

| Receptor Subtype | Functional Antagonist Constant (KB) (nM) |

| Human α2A | 8.4 |

| Human α2B | 16 |

| Human α2C | 4.7 |

Table 2: Functional Antagonist Activity of this compound in [³⁵S]GTPγS Binding Assay

Pharmacokinetics and Preclinical Toxicology

Pharmacokinetic studies of atipamezole, a structurally related α2-adrenergic antagonist, have shown species-dependent differences in metabolism. In rats, metabolism is primarily mediated by cytochrome P450 enzymes and displays non-linear kinetics. In contrast, in humans, the main metabolic pathway is N-glucuronidation, and the pharmacokinetics are linear. While specific pharmacokinetic data for this compound is less abundant in the public domain, it is reasonable to anticipate that similar species-specific metabolic pathways may exist.

Preclinical toxicology studies are essential to assess the safety profile of a drug candidate before human trials. For this compound, preclinical studies in MPTP-lesioned marmosets demonstrated its efficacy in reducing levodopa-induced dyskinesia without compromising the anti-parkinsonian effects of levodopa. These studies are crucial for establishing a safe starting dose for clinical trials.

Clinical Studies

This compound has undergone Phase II clinical trials for the treatment of levodopa-induced dyskinesia in patients with Parkinson's disease. A randomized, double-blind, placebo-controlled study (the FJORD study) evaluated the efficacy and safety of this compound. While the overall study population did not show a statistically significant primary endpoint difference, a prespecified subgroup analysis of U.S. subjects indicated that this compound at a dose of 90 mg three times daily reduced levodopa-induced dyskinesia. The treatment was generally well-tolerated, with mild and transient blood pressure elevation being a noted adverse effect.

Conclusion

This compound is a potent and selective α2-adrenergic receptor antagonist that has shown promise in preclinical and early clinical studies for the management of levodopa-induced dyskinesia in Parkinson's disease. Its mechanism of action is well-characterized, and its binding and functional activities have been quantified through established in vitro assays. While further clinical development is needed to fully establish its therapeutic role, the discovery and investigation of this compound provide valuable insights into the potential of targeting the α2-adrenergic system for the treatment of movement disorders. This technical whitepaper has summarized the key aspects of its discovery, synthesis, and pharmacological profile to aid researchers and drug development professionals in their understanding of this compound.

References

- 1. Subtype-specific stimulation of [35S]GTPgammaS binding by recombinant alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (JP-1730) is a potent alpha2 adrenergic receptor antagonist that reduces levodopa-induced dyskinesia in the MPTP-lesioned primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Fipamezole: A Technical Guide to its Chemical Structure and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fipamezole is a potent and selective α2-adrenergic receptor antagonist that has been investigated for its therapeutic potential in various neurological disorders, most notably for the management of levodopa-induced dyskinesia in Parkinson's disease.[1] This technical guide provides a comprehensive overview of the chemical structure and physical properties of this compound, presenting key data in a structured format to support research and development activities.

Chemical Structure and Identification

This compound, with the chemical formula C14H15FN2, is a derivative of imidazole attached to a fluorinated indane moiety.[1] The molecule exists as a racemic mixture, though its stereoisomers have been studied individually.[2][3]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 4-(2-ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-1H-imidazole |

| Chemical Formula | C14H15FN2 |

| Molecular Weight | 230.29 g/mol |

| CAS Number | 150586-58-6 |

| SMILES | CCC1(CC2=CC=C(F)C=C2C1)C1=CNC=N1 |

| InChI Key | XAGTWPPXXHAZMK-UHFFFAOYSA-N |

Physical and Chemical Properties

The physicochemical properties of a drug candidate are critical to its pharmacokinetic and pharmacodynamic profile. While extensive experimental data for this compound's physical properties are not publicly available, predicted values and some experimental data for its hydrochloride salt provide valuable insights.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| State | Solid | DrugBank Online |

| Water Solubility (Predicted) | 0.139 mg/mL | ALOGPS |

| logP (Predicted) | 3.56 | ALOGPS, Chemaxon |

| logS (Predicted) | -3.2 | ALOGPS |

| pKa (Strongest Acidic) (Predicted) | 14.35 | Chemaxon |

| pKa (Strongest Basic) (Predicted) | 6.57 | Chemaxon |

| Hydrogen Acceptor Count | 1 | Chemaxon |

| Hydrogen Donor Count | 1 | Chemaxon |

| Polar Surface Area | 28.68 Ų | Chemaxon |

| Rotatable Bond Count | 2 | Chemaxon |

Solubility of this compound Hydrochloride:

This compound hydrochloride, the salt form of the compound, exhibits solubility in various solvents. It is soluble in DMSO.

Mechanism of Action: α2-Adrenergic Receptor Antagonism

This compound exerts its pharmacological effects by acting as an antagonist at α2-adrenergic receptors. It displays high affinity for the human α2A, α2B, and α2C receptor subtypes.[1] By blocking these presynaptic autoreceptors, this compound enhances the release of norepinephrine, which can modulate downstream signaling pathways involved in motor control.

Experimental Protocols

[35S]GTPγS Binding Assay for Functional Antagonist Activity

This assay is a widely used method to determine the functional activity of G protein-coupled receptor (GPCR) ligands, such as this compound.

Objective: To quantify the ability of this compound to inhibit agonist-induced G-protein activation at α2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human α2A, α2B, or α2C adrenergic receptor subtypes.

-

Assay Conditions: The prepared membranes are incubated in a buffer containing a sub-saturating concentration of the non-hydrolyzable GTP analog, [35S]GTPγS.

-

Agonist Stimulation: An agonist, such as adrenaline, is added to stimulate the receptors, leading to the binding of [35S]GTPγS to the activated G-proteins.

-

Antagonist Inhibition: To determine the antagonist properties of this compound, the assay is performed in the presence of a fixed concentration of adrenaline and varying concentrations of this compound.

-

Detection: The amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation counting after separating the membrane-bound radioactivity from the free radioligand, typically by filtration.

-

Data Analysis: The concentration-response curves for this compound's inhibition of agonist-stimulated [35S]GTPγS binding are analyzed to determine its potency (KB value).

General Protocol for Solubility Determination (Shake-Flask Method)

While a specific protocol for this compound is not detailed in the provided search results, the shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any loss of the dissolved compound or changes in temperature.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

-

Replicate Analysis: The experiment is performed in triplicate to ensure the reproducibility of the results.

Conclusion

This technical guide has summarized the key chemical and physical characteristics of this compound, an α2-adrenergic receptor antagonist. The provided data tables, mechanism of action diagram, and outlines of experimental protocols offer a valuable resource for researchers and professionals in the field of drug development. A thorough understanding of these fundamental properties is essential for the continued investigation of this compound's therapeutic potential.

References

- 1. This compound (JP-1730) is a potent alpha2 adrenergic receptor antagonist that reduces levodopa-induced dyskinesia in the MPTP-lesioned primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Fipamezole: A Technical Guide to its Mechanism of Action as an Alpha-2 Adrenergic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fipamezole (JP-1730) is a potent and selective antagonist of alpha-2 adrenergic receptors, demonstrating therapeutic potential in various neurological conditions, notably in the management of levodopa-induced dyskinesia in Parkinson's disease. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its interaction with the three subtypes of the alpha-2 adrenergic receptor: α2A, α2B, and α2C. This document details the underlying signaling pathways, presents quantitative data on this compound's binding affinity and functional antagonism, and provides comprehensive experimental protocols for key in vitro and in vivo assays. Visualizations of signaling cascades and experimental workflows are included to facilitate a deeper understanding of the scientific principles and methodologies discussed.

Introduction to Alpha-2 Adrenergic Receptors and this compound

Alpha-2 adrenergic receptors (α2-ARs) are a class of G protein-coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release throughout the central and peripheral nervous systems.[1] These receptors are primarily coupled to inhibitory G proteins (Gi/o). Upon activation by endogenous catecholamines, such as norepinephrine and epinephrine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This reduction in cAMP has various downstream effects, including the modulation of ion channel activity and protein kinase A (PKA) signaling.

Presynaptically, α2-ARs function as autoreceptors on noradrenergic neurons, where their activation inhibits the further release of norepinephrine, forming a negative feedback loop.[1] They are also found on non-noradrenergic neurons, where they can inhibit the release of other neurotransmitters. The three subtypes of α2-ARs (α2A, α2B, and α2C) exhibit distinct tissue distribution and physiological roles.

This compound is a selective α2-AR antagonist.[3] By blocking the activation of these receptors, this compound prevents the inhibitory effects of endogenous agonists, thereby increasing the release of norepinephrine and other neurotransmitters. This mechanism is believed to underlie its therapeutic effects.

Signaling Pathways of Alpha-2 Adrenergic Receptors and this compound's Point of Intervention

The canonical signaling pathway for α2-ARs involves the Gi/o-mediated inhibition of adenylyl cyclase. This compound, as a competitive antagonist, binds to the receptor and prevents the binding of agonists like norepinephrine, thereby disinhibiting adenylyl cyclase and restoring cAMP production.

References

- 1. Alpha-2A is the predominant alpha-2 adrenergic receptor subtype in human spinal cord [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

- 3. This compound (JP-1730) is a potent alpha2 adrenergic receptor antagonist that reduces levodopa-induced dyskinesia in the MPTP-lesioned primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Early Preclinical Research on Fipamezole's Effects

This technical guide provides a comprehensive overview of the early preclinical research on Fipamezole, a potent and selective α2-adrenergic receptor antagonist. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into this compound's mechanism of action, its effects in animal models of Parkinson's disease, and the experimental protocols used in its evaluation.

Core Concepts: this compound's Mechanism of Action

This compound (formerly JP-1730) is a selective antagonist of α2-adrenergic receptors.[1] These receptors are a key component of the sympathetic nervous system and are involved in regulating the release of neurotransmitters, including norepinephrine. In the context of Parkinson's disease, the rationale for using an α2-adrenergic antagonist stems from the complex interplay between the noradrenergic and dopaminergic systems in the basal ganglia, a group of brain structures critical for motor control.

Levodopa, the primary treatment for Parkinson's disease, can lead to debilitating side effects known as levodopa-induced dyskinesias (LIDs) after long-term use. The prevailing hypothesis is that the overstimulation of dopamine receptors contributes to these involuntary movements. By blocking α2-adrenergic receptors, this compound is thought to modulate the release of norepinephrine, which in turn influences dopaminergic signaling and helps to alleviate LIDs.

Quantitative Data Presentation

The following tables summarize the key quantitative data from early preclinical studies of this compound and the related compound, Atipamezole.

Table 1: this compound Receptor Binding Affinity and Functional Antagonism [1]

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Antagonism (KB, nM) |

| Human α2A | 9.2 | 8.4 |

| Human α2B | 17 | 16 |

| Human α2C | 55 | 4.7 |

Binding affinity (Ki) was determined by radioligand binding assays. Functional antagonism (KB) was determined by GTPγS binding assays.

Table 2: this compound In Vivo Efficacy in a Primate Model of Parkinson's Disease [1]

| Animal Model | Drug and Dose | Effect on Levodopa-Induced Dyskinesia | Effect on Anti-Parkinsonian Action of Levodopa |

| MPTP-lesioned marmoset | This compound (10 mg/kg) + Levodopa | Significant reduction | No compromise; duration of action increased by 66% |

Table 3: Preclinical Pharmacokinetics of Atipamezole (a related α2-adrenergic antagonist)

| Animal Model | Administration Route | Elimination Half-life (t½) | Key Findings |

| Rat | Intramuscular | 1.3 hours[2][3] | Nonlinear pharmacokinetics observed. |

| Dog | Intramuscular | 2.6 hours | Rapid absorption with peak plasma levels in ~10 minutes. |

| Human (Volunteers) | Intravenous | 1.7 - 2.0 hours | Not orally active. |

Experimental Protocols

MPTP-Lesioned Primate Model of Parkinson's Disease

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned primate model is a widely used and well-validated model for studying Parkinson's disease and its treatments.

Objective: To induce a parkinsonian state in primates that mimics the pathology and symptoms of human Parkinson's disease, including the development of levodopa-induced dyskinesias.

Methodology:

-

Animal Selection: Common marmosets (Callithrix jacchus) or other non-human primate species are typically used.

-

MPTP Administration: MPTP is administered systemically (e.g., via subcutaneous or intramuscular injection) over a period of time to induce a selective lesion of the nigrostriatal dopaminergic pathway. The dosing regimen is critical and needs to be carefully titrated to achieve a stable parkinsonian state without causing excessive mortality.

-

Behavioral Assessment: Animals are monitored and scored for parkinsonian symptoms using a validated rating scale, such as the Global Primate Dyskinesia Rating Scale. This includes assessing tremor, bradykinesia (slowness of movement), rigidity, and postural instability.

-

Levodopa Priming: Once a stable parkinsonian state is established, animals are treated with levodopa to induce dyskinesias. The dose and frequency of levodopa administration are adjusted to produce consistent and measurable dyskinetic movements.

-

Drug Testing: this compound or other test compounds are then co-administered with levodopa, and the effects on both parkinsonian symptoms and levodopa-induced dyskinesias are quantified using the established rating scales.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To quantify the affinity (Ki) of this compound for different subtypes of the α2-adrenergic receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target receptor subtype (e.g., human α2A, α2B, or α2C) are prepared.

-

Radioligand: A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-rauwolscine) is used.

-

Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This is a functional assay that measures the activation of G-protein coupled receptors (GPCRs).

Objective: To determine the functional antagonist properties (KB) of this compound at α2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Cell membranes containing the α2-adrenergic receptor of interest are used.

-

Assay Components: The membranes are incubated in a buffer containing [35S]GTPγS (a non-hydrolyzable analog of GTP), an agonist (e.g., adrenaline), and varying concentrations of the antagonist (this compound).

-

G-protein Activation: In the presence of an agonist, the receptor undergoes a conformational change, leading to the exchange of GDP for [35S]GTPγS on the Gα subunit of the associated G-protein.

-

Antagonist Effect: this compound, as an antagonist, will compete with the agonist for binding to the receptor, thereby inhibiting agonist-induced [35S]GTPγS binding.

-

Measurement: The amount of [35S]GTPγS bound to the G-proteins is quantified, typically by scintillation counting after filtration.

-

Data Analysis: The data is used to determine the potency of the antagonist in inhibiting the agonist-stimulated response, from which the KB value is derived.

Mandatory Visualizations

Caption: Alpha-2 Adrenergic Receptor Signaling Pathway and this compound's Antagonistic Action.

References

- 1. This compound (JP-1730) is a potent alpha2 adrenergic receptor antagonist that reduces levodopa-induced dyskinesia in the MPTP-lesioned primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atipamezole - Wikipedia [en.wikipedia.org]

- 3. vetfolio-vetstreet.s3.amazonaws.com [vetfolio-vetstreet.s3.amazonaws.com]

Pharmacokinetics and pharmacodynamics of Fipamezole in vivo

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fipamezole (JP-1730) is a potent and selective α2-adrenergic receptor antagonist that has been investigated primarily for its potential in treating levodopa-induced dyskinesia in Parkinson's disease. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the compound's mechanism of action, its effects in preclinical models, and a framework for its pharmacokinetic profile. This document synthesizes available data, outlines relevant experimental methodologies, and visualizes key pathways to support further research and development efforts.

Pharmacodynamics

This compound's primary pharmacodynamic effect is the competitive antagonism of α2-adrenergic receptors. It exhibits high affinity for all three subtypes of the human α2-adrenoceptor: α2A, α2B, and α2C.[1] This antagonism leads to an increase in the release of norepinephrine from presynaptic nerve terminals, thereby modulating noradrenergic neurotransmission.

In preclinical models of Parkinson's disease, particularly the MPTP-lesioned primate model, this compound has demonstrated significant efficacy in reducing levodopa-induced dyskinesia without compromising the anti-parkinsonian effects of levodopa.[1] In fact, studies in MPTP-lesioned marmosets have shown that a 10 mg/kg dose of this compound can extend the duration of action of levodopa by 66%.[1] Clinical trials have also explored the efficacy of this compound in treating motor dysfunctions in Parkinson's disease patients.[2][3]

While its primary target is the α2-adrenoceptor, this compound has also been shown to have moderate affinity for histamine H1 and H3 receptors, as well as the serotonin (5-HT) transporter at higher concentrations.

Receptor Binding Affinity

Quantitative data on the binding affinity of this compound for human α2-adrenergic receptor subtypes is presented in the table below.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Antagonist Activity (KB, nM) |

| α2A | 9.2 | 8.4 |

| α2B | 17 | 16 |

| α2C | 55 | 4.7 |

Data sourced from a study by Jackson et al. (2003).

Pharmacokinetics

Detailed in vivo pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, AUC, elimination half-life, and oral bioavailability, are not extensively available in publicly accessible literature. The majority of published pharmacokinetic studies on α2-adrenergic antagonists have focused on the related compound, atipamezole. However, based on general principles of preclinical drug development and data from atipamezole studies, a general pharmacokinetic profile can be inferred.

General Profile and Considerations

-

Absorption: The route of administration significantly impacts the bioavailability of α2-adrenergic antagonists. For instance, atipamezole exhibits poor oral bioavailability. This compound has been administered in clinical trials as an oromucosal fast-dissolving tablet, suggesting a potential for buccal absorption to bypass first-pass metabolism.

-

Distribution: A high volume of distribution is expected for lipophilic compounds like this compound, indicating extensive tissue distribution. For atipamezole, the apparent volume of distribution is approximately 2.9 L/kg.

-

Metabolism: The liver is the primary site of metabolism for many drugs, and species-specific differences in metabolic pathways are common. For example, atipamezole is metabolized by P450 enzymes in rats, while in humans, N-glucuronidation is the main pathway.

-

Excretion: The route and rate of excretion are dependent on the metabolic profile of the drug.

Quantitative Pharmacokinetic Parameters

The following tables are structured to present key pharmacokinetic parameters. Note: Specific in vivo data for this compound is not available in the cited literature. These tables serve as a template for future data presentation.

Table 2.1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (F%) |

| Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2.2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

| Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t½) (h) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |

| Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2.3: Pharmacokinetic Parameters of this compound in Monkeys (Oral Administration)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (F%) |

| Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2.4: Pharmacokinetic Parameters of this compound in Monkeys (Intravenous Administration)

| Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t½) (h) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |

| Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Signaling Pathways

This compound acts as an antagonist at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gi). The binding of an agonist (e.g., norepinephrine) to the α2-adrenoceptor activates the Gi protein, which in turn inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking this receptor, this compound prevents the agonist-induced inhibition of adenylyl cyclase, thereby maintaining or increasing intracellular cAMP levels.

Caption: this compound's antagonism of the α2-adrenergic receptor.

Experimental Protocols

Animal Models

-

Species: Sprague-Dawley rats and Cynomolgus monkeys are commonly used species for preclinical pharmacokinetic studies.

-

Housing and Care: Animals should be housed in controlled environments with regulated temperature, humidity, and light-dark cycles, with ad libitum access to food and water, except for fasting periods before oral dosing. All animal procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Drug Administration

-

Oral Administration (Rats): this compound can be administered via oral gavage. The vehicle for administration should be biocompatible and non-toxic. For example, a solution in water or a suspension in a vehicle like 0.5% carboxymethylcellulose.

-

Intravenous Administration (Rats): For intravenous administration, this compound is typically dissolved in a suitable vehicle, such as saline, and administered as a bolus injection or infusion into a tail vein.

-

Dose Selection: Dose levels should be selected based on preliminary toxicity and efficacy studies. For pharmacokinetic studies, a range of doses is often used to assess dose-linearity.

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration. In rats, blood can be collected from the tail vein or via cannulation of the jugular vein.

-

Sample Processing: Blood samples are typically collected in heparinized tubes and centrifuged to separate plasma. Plasma samples are then stored at -80°C until analysis.

Bioanalytical Method

-

Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.

-

Sample Preparation: Plasma samples typically require a protein precipitation step followed by extraction of the analyte.

-

Validation: The bioanalytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis

-

Software: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

Caption: General workflow for an in vivo pharmacokinetic study.

Conclusion

This compound is a potent α2-adrenergic receptor antagonist with demonstrated efficacy in preclinical models of Parkinson's disease-related dyskinesia. Its pharmacodynamic profile is well-characterized, centering on the modulation of noradrenergic signaling. While a comprehensive in vivo pharmacokinetic profile of this compound is not publicly available, this guide provides a framework for understanding its likely ADME properties and outlines the standard experimental procedures for such investigations. Further research is warranted to fully elucidate the pharmacokinetic characteristics of this compound to support its continued development as a potential therapeutic agent.

References

- 1. This compound (JP-1730) is a potent alpha2 adrenergic receptor antagonist that reduces levodopa-induced dyskinesia in the MPTP-lesioned primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Randomized clinical trial of this compound for dyskinesia in Parkinson disease (FJORD study) - PubMed [pubmed.ncbi.nlm.nih.gov]

Fipamezole's Affinity Profile at Alpha-2 Adrenergic Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fipamezole (JP-1730) is a potent and selective antagonist of alpha-2 adrenergic receptors. This technical guide provides an in-depth overview of its binding affinity and functional antagonism at the three alpha-2 adrenoceptor subtypes: α2A, α2B, and α2C. The information presented herein is critical for researchers investigating the therapeutic potential of this compound in various neurological and physiological contexts. This document details the quantitative binding affinities, comprehensive experimental methodologies, and the underlying signaling pathways associated with these receptors.

Data Presentation: this compound Affinity for Alpha-2 Adrenoceptor Subtypes

The affinity of this compound for human alpha-2A, alpha-2B, and alpha-2C adrenoceptors has been determined through rigorous radioligand binding assays and functional assays. The data, summarized below, demonstrates this compound's high affinity for all three subtypes.

| Receptor Subtype | Radioligand Binding Affinity (Ki, nM) | Functional Antagonism (KB, nM) |

| Alpha-2A | 9.2 | 8.4 |

| Alpha-2B | 17 | 16 |

| Alpha-2C | 55 | 4.7 |

Data sourced from Jackson et al., 2003.[1]

Experimental Protocols

The following sections describe representative protocols for the key experiments used to determine the affinity and functional activity of this compound at alpha-2 adrenoceptors. These protocols are based on standard methodologies in the field.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the ability of this compound to displace a radiolabeled ligand from the alpha-2 adrenoceptor subtypes.

1. Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing one of the human alpha-2A, alpha-2B, or alpha-2C adrenoceptor subtypes (e.g., CHO or HEK293 cells).

-

Radioligand: A high-affinity alpha-2 adrenoceptor antagonist, such as [3H]-rauwolscine or [3H]-yohimbine.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled alpha-2 antagonist like phentolamine to determine non-specific binding.

-

Test Compound: this compound hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Filtration System: A cell harvester and glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

-

Scintillation Counter and Fluid.

2. Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 20-40 µg per well.

-

Assay Plate Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.

-

Competitive Binding: Serial dilutions of this compound, radioligand, and cell membranes.

-

-

Incubation: Incubate the plate at room temperature (around 25°C) for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay (Functional Antagonism)

This functional assay measures the ability of this compound to block agonist-induced activation of G-proteins coupled to the alpha-2 adrenoceptors.

1. Materials:

-

Cell Membranes: As described for the radioligand binding assay.

-

Agonist: A known alpha-2 adrenoceptor agonist, such as norepinephrine or UK-14,304.

-

Radioligand: [35S]GTPγS.

-

GDP: Guanosine diphosphate, to maintain G-proteins in their inactive state.

-

Test Compound: this compound hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Filtration System and Scintillation Counter.

2. Procedure:

-

Membrane Preparation: Prepare cell membranes as described previously.

-

Assay Plate Setup: In a 96-well plate, add the following in triplicate:

-

Basal Binding: Assay buffer, GDP, [35S]GTPγS, and cell membranes.

-

Agonist-Stimulated Binding: Agonist, GDP, [35S]GTPγS, and cell membranes.

-

Antagonist Inhibition: Serial dilutions of this compound, agonist, GDP, [35S]GTPγS, and cell membranes.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Filtration and Quantification: Terminate the reaction and quantify the bound [35S]GTPγS as described for the radioligand binding assay.

3. Data Analysis:

-

Calculate the net agonist-stimulated [35S]GTPγS binding by subtracting the basal binding from the agonist-stimulated binding.

-

Determine the IC50 value of this compound for the inhibition of agonist-stimulated [35S]GTPγS binding.

-

Calculate the antagonist equilibrium dissociation constant (KB) using the Schild equation.

Signaling Pathways and Visualizations

Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[2][3] The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] However, evidence also suggests alternative signaling pathways.

Canonical Alpha-2 Adrenoceptor Signaling Pathway

Caption: Canonical Gi-mediated signaling pathway of alpha-2 adrenoceptors.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: [35S]GTPγS Binding Assay

Caption: Workflow for a [35S]GTPγS functional binding assay.

Conclusion

This compound demonstrates high affinity as an antagonist for all three alpha-2 adrenoceptor subtypes. The data presented in this guide, along with the detailed experimental protocols and signaling pathway visualizations, provide a comprehensive resource for researchers in the field of pharmacology and drug development. This information is essential for designing and interpreting experiments aimed at further elucidating the therapeutic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

Cellular and Molecular Effects of Fipamezole Administration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fipamezole (JP-1730) is a potent and selective α2-adrenergic receptor antagonist that has been investigated primarily for its potential therapeutic role in neurological disorders, most notably for the management of levodopa-induced dyskinesia (LID) in Parkinson's disease.[1] This technical guide provides a comprehensive overview of the cellular and molecular effects of this compound administration, detailing its mechanism of action, impact on intracellular signaling pathways, and the experimental protocols used to elucidate these effects.

Mechanism of Action

This compound's primary mechanism of action is the competitive antagonism of α2-adrenergic receptors.[2] These receptors are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein, Gi.[2] There are three main subtypes of the α2-adrenergic receptor: α2A, α2B, and α2C, all of which are targets for this compound.[3] Presynaptically, these receptors function as autoreceptors, inhibiting the release of norepinephrine in a negative feedback loop.[4] By blocking these receptors, this compound disinhibits norepinephrine release, thereby increasing noradrenergic neurotransmission.

Receptor Binding Affinity

Quantitative analysis of this compound's binding affinity for human α2-adrenergic receptor subtypes has been determined through radioligand binding assays. The data, presented in Table 1, demonstrate this compound's high affinity for all three subtypes.

| Receptor Subtype | Binding Affinity (Ki) | Functional Antagonism (KB) |

| Human α2A | 9.2 nM | 8.4 nM |

| Human α2B | 17 nM | 16 nM |

| Human α2C | 55 nM | 4.7 nM |

| Table 1: this compound Binding Affinities and Functional Antagonism at Human α2-Adrenergic Receptor Subtypes |

Off-Target Binding Profile

This compound has been assessed for its binding to a range of other neurotransmitter receptors and transporters. While it is highly selective for α2-adrenergic receptors, it displays moderate affinity for histamine H1 and H3 receptors, as well as the serotonin (5-HT) transporter at higher concentrations.

| Target | Binding Affinity (IC50) |

| Histamine H1 Receptor | 100 nM - 1 µM |

| Histamine H3 Receptor | 100 nM - 1 µM |

| Serotonin (5-HT) Transporter | 100 nM - 1 µM |

| Table 2: this compound Off-Target Binding Affinities |

Molecular Effects: Signaling Pathways

The molecular sequelae of this compound administration are a direct consequence of its antagonism of α2-adrenergic receptors.

Modulation of the cAMP Pathway

α2-adrenergic receptors are coupled to the Gi alpha subunit of the heterotrimeric G-protein. Agonist binding to the receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). As an antagonist, this compound blocks this inhibitory signal, leading to a disinhibition of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This rise in cAMP can then activate Protein Kinase A (PKA), which goes on to phosphorylate a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).

Potential Modulation of ERK/CREB Pathways

While direct experimental evidence for this compound's effect on the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathways is limited, inferences can be drawn from the known downstream effects of cAMP/PKA signaling. PKA can indirectly lead to the activation of the ERK pathway, and both PKA and ERK can phosphorylate CREB at its Ser133 residue, a key step in its activation as a transcription factor. Activated CREB can then modulate the expression of genes involved in neuronal plasticity and survival.

Cellular Effects

Increased Norepinephrine Release

A primary cellular consequence of this compound's antagonism of presynaptic α2-autoreceptors is the enhanced release of norepinephrine from noradrenergic neurons. This effect can be quantified in vivo using techniques such as microdialysis.

Potential Effects on Neuroinflammation

Potential Effects on Apoptosis

The influence of this compound on apoptotic pathways has not been extensively studied. The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family, as well as the activation of caspases, are critical determinants of cellular apoptosis. Alterations in cAMP and PKA signaling can influence the expression and activity of these apoptotic regulators. Further research is required to determine if this compound administration has a direct or indirect effect on these apoptotic pathways in neuronal cells.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the cellular and molecular effects of this compound.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for α2-adrenergic receptors.

Objective: To determine the binding affinity of this compound for α2-adrenergic receptor subtypes.

Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing human α2A, α2B, or α2C adrenergic receptors.

-

Radioligand: [3H]-Rauwolscine or another suitable α2-adrenergic receptor antagonist radioligand.

-

Non-specific Ligand: Phentolamine or unlabeled yohimbine at a high concentration (e.g., 10 µM).

-

Test Compound: this compound, serially diluted.

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/C).

-

Scintillation Counter and Fluid.

Methodology:

-

Assay Plate Preparation: In a 96-well plate, add the following in triplicate:

-

Total Binding: 25 µL Binding Buffer, 25 µL Radioligand, 50 µL Cell Membranes.

-

Non-specific Binding (NSB): 25 µL Non-specific Ligand, 25 µL Radioligand, 50 µL Cell Membranes.

-

Competitive Binding: 25 µL of serially diluted this compound, 25 µL Radioligand, 50 µL Cell Membranes.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

This functional assay measures the ability of this compound to antagonize agonist-induced G-protein activation.

Objective: To assess the functional antagonism of this compound at α2-adrenergic receptors.

Materials:

-

Cell Membranes: As described in 5.1.

-

[35S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

-

Agonist: A known α2-adrenergic receptor agonist (e.g., UK-14,304).

-

Antagonist: this compound, serially diluted.

-

GDP: Guanosine diphosphate.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Filtration System and Scintillation Counter.

Methodology:

-

Pre-incubation: In a 96-well plate, pre-incubate cell membranes with serially diluted this compound for 15-30 minutes at 30°C.

-

Reaction Initiation: Add a solution containing the agonist, GDP, and [35S]GTPγS to each well.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: Measure the filter-bound radioactivity.

-

Data Analysis:

-

Determine the agonist-stimulated [35S]GTPγS binding.

-

Calculate the percentage inhibition of agonist-stimulated binding for each concentration of this compound.

-

Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.

-

In Vivo Microdialysis for Norepinephrine Measurement

This protocol outlines the procedure for measuring extracellular norepinephrine levels in a specific brain region of a freely moving animal following this compound administration.

Objective: To quantify the effect of this compound on norepinephrine release in the brain.

Materials:

-

Animal Model: Rat or mouse.

-

Stereotaxic Apparatus.

-

Microdialysis Probe and Guide Cannula.

-

Microinfusion Pump.

-

Artificial Cerebrospinal Fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2, pH 7.4.

-

Fraction Collector.

-

HPLC with Electrochemical Detection (HPLC-ECD).

-

This compound solution for administration.

Methodology:

-

Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus). Allow the animal to recover for several days.

-

Probe Insertion and Stabilization: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) and allow the system to stabilize for 1-2 hours.

-

Baseline Collection: Collect several baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous).

-

Post-administration Collection: Continue collecting dialysate samples for several hours.

-

Sample Analysis: Analyze the norepinephrine concentration in the dialysate samples using HPLC-ECD.

-

Data Analysis: Express the post-administration norepinephrine levels as a percentage of the baseline levels and plot against time.

cAMP Accumulation Assay

This protocol describes a cell-based assay to measure the effect of this compound on intracellular cAMP levels.

Objective: To determine the effect of this compound on agonist-inhibited cAMP production.

Materials:

-

Cell Line: A cell line expressing α2-adrenergic receptors (e.g., CHO or HEK293 cells).

-

Forskolin: An adenylyl cyclase activator.

-

Agonist: A known α2-adrenergic receptor agonist.

-

Antagonist: this compound.

-

cAMP Assay Kit: (e.g., ELISA or HTRF-based kit).

-

Cell Lysis Buffer.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate and grow to confluence.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound.

-

Stimulation: Add a mixture of forskolin and the α2-adrenergic agonist to the wells. Forskolin stimulates cAMP production, and the agonist will inhibit this stimulation.

-

Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine its effect on reversing the agonist-induced inhibition of cAMP production.

MPTP-Lesioned Primate Model of Parkinson's Disease and Levodopa-Induced Dyskinesia

This is a generalized protocol for inducing a Parkinsonian state and subsequent levodopa-induced dyskinesia in non-human primates.

Objective: To create an animal model that recapitulates key features of Parkinson's disease and its treatment-related complications.

Materials:

-

Non-human primate species: (e.g., macaque or marmoset).

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

-

Levodopa/Carbidopa.

-

Veterinary care and monitoring facilities.

-

Behavioral rating scales for parkinsonism and dyskinesia.

Methodology:

-

Induction of Parkinsonism:

-

Administer MPTP systemically (intramuscularly or intravenously) in gradually increasing doses over a period of weeks.

-

Monitor the animals daily for the development of Parkinsonian signs (bradykinesia, rigidity, tremor, postural instability) using a standardized rating scale.

-

Continue MPTP administration until a stable and moderate to severe Parkinsonian phenotype is achieved.

-

-

Induction of Levodopa-Induced Dyskinesia (LID):

-

After the Parkinsonian state has stabilized, begin chronic treatment with levodopa/carbidopa.

-

Start with a therapeutic dose that alleviates Parkinsonian symptoms.

-

Continue daily levodopa administration for several weeks to months.

-

Monitor for the emergence of dyskinetic movements (choreiform, dystonic) using a dyskinesia rating scale. The severity of LID typically increases with continued levodopa treatment.

-

-

Drug Testing: Once a stable level of LID is established, the model can be used to test the efficacy of anti-dyskinetic agents like this compound.

Conclusion

This compound is a well-characterized, potent, and selective α2-adrenergic receptor antagonist. Its primary molecular effect is the disinhibition of adenylyl cyclase, leading to increased intracellular cAMP levels. This, in turn, is expected to modulate downstream signaling pathways involving PKA, and potentially ERK and CREB. The main cellular consequence is an increase in norepinephrine release from noradrenergic neurons. While its therapeutic potential has been explored in the context of levodopa-induced dyskinesia in Parkinson's disease, further research is warranted to fully elucidate its effects on neuroinflammation and apoptosis. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other α2-adrenergic receptor modulators.

References

Fipamezole: A Technical Overview of Initial Studies in Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fipamezole (JP-1730) is a potent and selective alpha-2 adrenergic receptor antagonist that has been the subject of initial clinical and preclinical studies, primarily for its potential therapeutic role in Parkinson's disease, specifically in the management of levodopa-induced dyskinesia (LID). This technical guide provides an in-depth overview of the foundational research on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. While the predominant focus of existing research has been on Parkinson's disease, this document also touches upon other explored neurological applications.

Core Mechanism of Action

This compound exerts its effects by acting as a competitive antagonist at alpha-2 adrenergic receptors. These receptors are a critical component of the central and peripheral nervous systems, primarily functioning to regulate the release of norepinephrine. By blocking these receptors, this compound increases noradrenergic tone. In the context of Parkinson's disease, this mechanism is thought to modulate neurotransmitter systems that become dysregulated with chronic levodopa therapy, thereby reducing the severity of dyskinesias. This compound has demonstrated high affinity for human alpha-2A, alpha-2B, and alpha-2C receptor subtypes.[1][2]

Signaling Pathway of this compound's Action

Caption: this compound blocks presynaptic alpha-2 autoreceptors, preventing the negative feedback on norepinephrine (NE) release and thereby increasing NE levels in the synaptic cleft.

Preclinical Studies

The primary preclinical model used to evaluate this compound's efficacy in Parkinson's disease has been the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned non-human primate model.[1][2][3] This model effectively replicates the dopamine depletion and motor symptoms characteristic of Parkinson's disease, including the development of dyskinesias with levodopa treatment.

Key Preclinical Findings in MPTP-Lesioned Primates

| Parameter | Finding | Reference |

| Dyskinesia Reduction | JP-1730 (10 mg/kg) significantly reduced L-dopa-induced dyskinesia. | |

| Anti-Parkinsonian Action | Did not compromise the anti-parkinsonian action of L-dopa. | |

| Duration of Action | The combination of L-dopa and JP-1730 (10 mg/kg) increased the duration of L-dopa's action by 66% compared to L-dopa alone. |

Experimental Protocol: MPTP-Lesioned Primate Model

The following provides a generalized experimental workflow for studies involving this compound in MPTP-lesioned primates, based on common practices in the field.

Caption: A typical workflow for preclinical evaluation of this compound in an MPTP-lesioned primate model of Parkinson's disease.

Clinical Studies

The most significant clinical investigation of this compound for a neurological disorder is the Phase II FJORD (this compound for Jaunty and Ordered Reception of Dopamine) study, which assessed its efficacy and safety in treating levodopa-induced dyskinesia in patients with Parkinson's disease.

FJORD Study: Design and Key Quantitative Data

The FJORD study was a Phase II, randomized, double-blind, placebo-controlled, dose-response trial conducted at approximately 30 sites in the US and India. The study enrolled 180 patients with Parkinson's disease experiencing levodopa-induced dyskinesia. Participants were randomized to one of four treatment arms receiving either placebo or this compound at doses of 30 mg, 60 mg, or 90 mg three times daily (TID) for 28 days.

Primary Efficacy Endpoint: Change from baseline in the Levodopa-Induced Dyskinesia Scale (LIDS) score at day 28. The LIDS is a modification of the Abnormal Involuntary Movement Scale (AIMS).

| Treatment Group (US Subpopulation) | Mean Change in LIDS from Baseline (Day 28) | p-value (vs. Placebo) |

| Placebo | -1.1 | - |

| This compound 30 mg TID | Not significant | > 0.05 |

| This compound 60 mg TID | Not significant | > 0.05 |

| This compound 90 mg TID | -1.9 | 0.047 |

Note: The total study population did not show a statistically significant difference in the primary endpoint. The significant finding was observed in a prespecified subgroup analysis of the US subjects.

Secondary Efficacy Endpoints:

-

Patient diaries to assess time spent in 'Off' state, 'On' state without dyskinesia, 'On' with non-troublesome dyskinesia, and 'On' with troublesome dyskinesia.

-

Unified Parkinson's Disease Rating Scale (UPDRS) to assess motor symptoms.

-

Parkinson's Disease Dyskinesia Scale (PDYS-26) to quantify the impact of dyskinesia on daily activities.

Experimental Protocol: FJORD Study Clinical Trial

The following diagram illustrates the generalized workflow of the FJORD clinical trial.

Caption: A simplified representation of the patient journey and key stages in the FJORD clinical trial for this compound.

Other Investigated Neurological Applications

Neurogenic Orthostatic Hypotension

This compound has been investigated for the treatment of neurogenic orthostatic hypotension. The rationale for this is that by blocking alpha-2 adrenergic receptors, this compound could increase norepinephrine levels, which may help to maintain blood pressure upon standing. A clinical trial was registered (NCT00758849) to explore this, but as of now, the results of this study have not been widely published.

Safety and Tolerability

In the FJORD study, this compound was generally well-tolerated. The most common treatment-emergent adverse events were mild and transient elevations in blood pressure. There were no clinically significant changes in other vital signs, laboratory tests, or electrocardiograms.

Conclusion

Initial studies on this compound have primarily focused on its potential as a treatment for levodopa-induced dyskinesia in Parkinson's disease. Preclinical data from MPTP-lesioned primate models demonstrated a significant reduction in dyskinesia without compromising the anti-parkinsonian effects of levodopa. The Phase II FJORD clinical trial provided evidence of efficacy at the 90 mg TID dose in a subpopulation of patients. The mechanism of action as a selective alpha-2 adrenergic receptor antagonist is well-established. Further research would be necessary to explore the potential of this compound in other neurological disorders, such as neurogenic orthostatic hypotension, and to confirm the promising initial findings in larger, more definitive clinical trials for Parkinson's disease. There is currently a lack of published preclinical or clinical data on the use of this compound for Alzheimer's disease.

References

- 1. gaintherapeutics.com [gaintherapeutics.com]

- 2. This compound (JP-1730) is a potent alpha2 adrenergic receptor antagonist that reduces levodopa-induced dyskinesia in the MPTP-lesioned primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The MPTP-lesioned non-human primate models of Parkinson's disease. Past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]

Fipamezole: A Technical Guide to Receptor Binding Profile and Potential Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fipamezole (JP-1730) is a potent and selective alpha-2 (α2) adrenergic receptor antagonist that has been investigated for its therapeutic potential, particularly in the context of Parkinson's disease.[1] A thorough understanding of its receptor binding profile and potential off-target interactions is critical for predicting its pharmacological effects, understanding its mechanism of action, and anticipating potential side effects. This technical guide provides an in-depth overview of this compound's receptor binding affinities, details the experimental protocols used to determine these interactions, and illustrates the associated signaling pathways.

Receptor Binding Profile of this compound

This compound exhibits high affinity for all three subtypes of the human alpha-2 adrenergic receptor (α2A, α2B, and α2C).[1] Its primary pharmacological action is the competitive antagonism of these receptors. In addition to its high affinity for its primary targets, this compound has been shown to have moderate affinity for histamine H1 and H3 receptors, as well as the serotonin (5-HT) transporter.[1]

Quantitative Binding Affinity Data

The binding affinities of this compound for its primary and off-target receptors have been determined using radioligand binding assays. The data is summarized in the tables below.

Table 1: this compound Binding Affinities (Ki) for Human Alpha-2 Adrenergic Receptors

| Receptor Subtype | Ki (nM) |

| Alpha-2A Adrenergic Receptor | 9.2[1] |

| Alpha-2B Adrenergic Receptor | 17[1] |

| Alpha-2C Adrenergic Receptor | 55 |

Table 2: this compound Functional Antagonist Activity (KB) at Human Alpha-2 Adrenergic Receptors

| Receptor Subtype | KB (nM) |

| Alpha-2A Adrenergic Receptor | 8.4 |

| Alpha-2B Adrenergic Receptor | 16 |

| Alpha-2C Adrenergic Receptor | 4.7 |

Table 3: this compound Off-Target Binding Affinities (IC50)

| Off-Target Site | IC50 |

| Histamine H1 Receptor | 100 nM to 1 µM |

| Histamine H3 Receptor | 100 nM to 1 µM |

| Serotonin (5-HT) Transporter | 100 nM to 1 µM |

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor. The following is a detailed methodology for a competitive radioligand binding assay, a common method used to determine the binding affinity of a test compound like this compound.

Objective

To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials

-

Cell Membranes: Prepared from cell lines stably expressing the target receptor (e.g., human α2A, α2B, or α2C adrenergic receptors).

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-Rauwolscine for α2-adrenergic receptors).

-

Test Compound: this compound, serially diluted to a range of concentrations.

-

Non-specific Binding Control: A high concentration of an unlabeled ligand that binds to the receptor to determine non-specific binding (e.g., 10 µM phentolamine).

-

Binding Buffer: A buffer solution optimized for the binding reaction (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B) to separate bound from unbound radioligand.

-

Scintillation Counter: For quantifying the radioactivity on the filters.

Methodology

-

Preparation:

-

Prepare serial dilutions of the test compound in binding buffer.

-

Thaw the cell membrane preparation and resuspend it in ice-cold binding buffer.

-

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding Wells: Add radioligand, cell membranes, and binding buffer.

-

Non-specific Binding Wells: Add radioligand, cell membranes, and a high concentration of the non-specific ligand.

-

Competition Binding Wells: Add radioligand, cell membranes, and varying concentrations of the test compound.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity (in counts per minute or disintegrations per minute) using a liquid scintillation counter.

-

Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and competition binding counts.

-

Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC50: Use non-linear regression analysis to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.

-

Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

References

The Role of Noradrenergic Pathways in Fipamezole's Therapeutic Action: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fipamezole (JP-1730) is a potent and selective α2-adrenergic receptor antagonist that has demonstrated significant therapeutic potential, particularly in the management of levodopa-induced dyskinesia (LID) in Parkinson's disease (PD). This technical guide provides a comprehensive overview of the core role of noradrenergic pathways in the therapeutic action of this compound. By antagonizing presynaptic α2-adrenoceptors, this compound enhances noradrenergic neurotransmission, a mechanism believed to be central to its antidyskinetic effects. This document synthesizes key preclinical and clinical data, details the experimental protocols used in its evaluation, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound and Noradrenergic Pathways

The noradrenergic system, originating primarily from the locus coeruleus, plays a crucial role in modulating various neurological functions, including motor control, arousal, and cognition.[1] In Parkinson's disease, the neurodegenerative process extends beyond the dopaminergic system to affect noradrenergic neurons, contributing to both motor and non-motor symptoms.[2] Levodopa remains the gold standard for PD treatment, but its long-term use is often complicated by the development of debilitating dyskinesias.